molecular formula C17H14F3N3O B5505082 N-(2-methoxy-5-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(2-methoxy-5-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5505082
M. Wt: 333.31 g/mol
InChI Key: XCUHOHIJGROQFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step chemical reactions, starting from simple precursors to the desired complex molecules. A study by Ouyang et al. (2016) describes a rapid synthetic method for a related compound, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, emphasizing the importance of substitution reactions, nucleophilic substitution, and reduction processes in quinazoline synthesis (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often confirmed through spectroscopy and X-ray crystallography. Wu et al. (2022) utilized spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography to explore the structural properties of a synthesized quinazoline compound, confirming its molecular structure through density functional theory (DFT) calculations (Wu et al., 2022).

Chemical Reactions and Properties

Quinazoline compounds can undergo various chemical reactions, including cyclization, substitution, and Mannich reactions, to introduce different substituents and modify their chemical properties. Wu et al. (2021) describe the synthesis of a quinazoline derivative through ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions, highlighting the compound's interaction with SHP2 protein and its inhibitory activity (Wu et al., 2021).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and substituents. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies on the synthesis and activity evaluation of quinazoline compounds reveal their potential inhibitory activities against specific proteins and their applications as medicinal agents (Wu et al., 2022).

Scientific Research Applications

Hypolipidemic Activities

Research has identified quinazoline derivatives as potential hypolipidemic agents, indicating their potential in managing lipid levels. A study explored the synthesis of various quinazolines and 4(3H)-quinazolinones, finding that certain derivatives could lower triglyceride and total cholesterol levels in rat models. This suggests their applicability in developing treatments for conditions like hyperlipidemia (Kurogi et al., 1996).

Cancer Research and Imaging

In the realm of cancer research, quinazoline derivatives have been investigated for their role in inhibiting tyrosine kinase enzymes, crucial for tumor angiogenesis. For instance, [11C]PAQ, a derivative, was studied for its ability to image vascular endothelial growth factor receptor 2 (VEGFR-2) expression in tumors, offering insights into noninvasive cancer diagnosis and the effectiveness of anti-angiogenic therapies (Samén et al., 2009).

Antihistaminic Agents

Quinazoline derivatives have also been identified as potential antihistaminic agents. A particular study synthesized a new class of compounds showing significant protection against histamine-induced bronchospasm in guinea pigs, indicating their use in treating allergic reactions (Alagarsamy et al., 2009).

Analgesic and Anti-inflammatory Activities

Further research into quinazoline derivatives revealed their analgesic and anti-inflammatory properties. For example, compounds synthesized from 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were tested for these activities, showing significant efficacy compared to standard drugs. These findings suggest the therapeutic potential of quinazoline derivatives in pain and inflammation management (Alagarsamy et al., 2011).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-10-7-8-14(24-2)13(9-10)21-15-11-5-3-4-6-12(11)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUHOHIJGROQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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